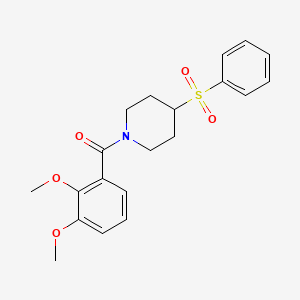

(2,3-Dimethoxyphenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[4-(benzenesulfonyl)piperidin-1-yl]-(2,3-dimethoxyphenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO5S/c1-25-18-10-6-9-17(19(18)26-2)20(22)21-13-11-16(12-14-21)27(23,24)15-7-4-3-5-8-15/h3-10,16H,11-14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEJKBEMTEHIFFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1OC)C(=O)N2CCC(CC2)S(=O)(=O)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H23NO5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

389.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,3-Dimethoxyphenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving a suitable amine and a ketone or aldehyde.

Sulfonylation: The piperidine ring is then sulfonylated using a sulfonyl chloride, such as phenylsulfonyl chloride, in the presence of a base like triethylamine.

Coupling with the Aromatic Ring: The final step involves coupling the sulfonylated piperidine with a 2,3-dimethoxybenzoyl chloride under basic conditions to form the desired methanone.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

(2,3-Dimethoxyphenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: The methoxy groups on the aromatic ring can be oxidized to form quinones.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

Substitution: Nitration with nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

Oxidation: Quinones and other oxidized derivatives.

Reduction: Alcohols and other reduced derivatives.

Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

(2,3-Dimethoxyphenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone has several applications in scientific research:

Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new drugs, particularly those targeting neurological disorders.

Biological Studies: Its interactions with various enzymes and receptors are of interest for understanding biochemical pathways.

Industrial Applications:

Mechanism of Action

The mechanism of action of (2,3-Dimethoxyphenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. This interaction can affect various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

(a) Positional Isomerism of Methoxy Groups

- Example: (3,4-Dimethoxyphenyl){4-[3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl]-1-piperazinyl}methanone () Key Difference: Methoxy groups at positions 3 and 4 instead of 2 and 3. Impact: Altered electronic and steric profiles may reduce binding affinity to targets sensitive to para-substitution. The triazolopyrimidinyl group in this compound could enhance kinase inhibition but introduce metabolic instability .

(b) Fluorophenyl Substitution

- Example: (2,3-Dimethoxyphenyl){1-[(4-fluorophenyl)acetyl]piperidin-4-yl}methanol () Key Difference: A 4-fluorophenylacetyl group replaces the phenylsulfonyl moiety. Molecular weight (387.44 g/mol) is comparable to the target compound .

Modifications to the Piperidine/Sulfonyl Group

(a) Sulfonyl Group Variations

- Example: [1-(3,5-Dimethyl-2,3-dihydro-isoxazole-4-sulfonyl)-piperidin-4-yl}-diphenyl-methanol () Key Difference: A dihydro-isoxazole sulfonyl group replaces phenylsulfonyl. Impact: The fused isoxazole ring may reduce solubility compared to the phenylsulfonyl group but enhance selectivity for enzymes like cyclooxygenases .

(b) Pyrazolopyrimidine Linkage

- Example: (4-Chloro-3-nitro-phenyl)-{4-[1-(4-methanesulfonylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yloxy]-piperidin-1-yl}-methanone () Key Difference: Pyrazolo[3,4-d]pyrimidinyl group linked via an oxygen atom to piperidine. However, the nitro group introduces toxicity risks .

Pharmacological Activity and Target Engagement

- ADX47273 and VU0357121 (): These mGluR5 antagonists share a methanone-piperidine scaffold.

- Oxadiazole Derivatives (): Compounds like 2-[[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]sulfanyl]-1-(4-methylpiperidin-1-yl)ethanone exhibit sulfonyl-thioether linkages, which improve CNS penetration but reduce metabolic stability compared to phenylsulfonyl groups .

Key Insights

- Structural Flexibility : Modifications to the methoxy positions (2,3 vs. 3,4) or sulfonyl group (phenyl vs. isoxazole) significantly alter target engagement and pharmacokinetics.

- Pharmacological Potential: The target compound’s phenylsulfonyl-piperidine scaffold aligns with CNS-active analogs, suggesting utility in neuropsychiatric disorders.

- Optimization Opportunities : Introducing fluorophenyl groups (as in ) or pyrazolopyrimidine linkages () could enhance stability or potency.

Biological Activity

(2,3-Dimethoxyphenyl)(4-(phenylsulfonyl)piperidin-1-yl)methanone, also known by its CAS number 1448060-79-4, is a synthetic compound that exhibits significant biological activity. This article presents a detailed examination of its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound has a molecular formula of and a molecular weight of 389.5 g/mol. The structural formula indicates the presence of a dimethoxyphenyl group and a piperidinyl moiety linked through a methanone functional group.

| Property | Value |

|---|---|

| Molecular Formula | C20H23NO5S |

| Molecular Weight | 389.5 g/mol |

| CAS Number | 1448060-79-4 |

The biological activity of this compound primarily revolves around its interaction with various biological targets, particularly in the central nervous system (CNS). Research indicates that this compound may act as an inhibitor of specific enzymes or receptors involved in neurotransmission.

- Neurotransmitter Modulation : Preliminary studies suggest that the compound may influence serotonin and dopamine pathways, which are crucial for mood regulation and cognitive functions.

- Anti-inflammatory Effects : The sulfonyl group in the structure is known to confer anti-inflammatory properties, potentially making this compound useful in treating conditions characterized by inflammation.

Antitumor Activity

Research has shown that derivatives of piperidine compounds exhibit antitumor activity. A study evaluating various piperidinyl compounds demonstrated that modifications to the piperidine ring can enhance cytotoxic effects against cancer cell lines. Specifically, this compound was found to inhibit cell proliferation in vitro, suggesting potential as an anticancer agent .

Antimicrobial Properties

Another area of investigation is the antimicrobial activity of this compound. In vitro tests have indicated that it possesses significant antibacterial properties against various strains, including resistant bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .

Case Studies

-

Case Study on Antitumor Efficacy :

- Objective : To assess the cytotoxic effects of this compound on human cancer cell lines.

- Method : MTT assay was used to evaluate cell viability after treatment with varying concentrations of the compound.

- Results : The compound exhibited a dose-dependent reduction in cell viability across multiple cancer cell lines, indicating strong antitumor potential.

-

Case Study on Antimicrobial Activity :

- Objective : To evaluate the effectiveness against Gram-positive and Gram-negative bacteria.

- Method : Disc diffusion method was employed to determine the inhibition zones.

- Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, highlighting its potential as an antibacterial agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.